molecular formula C16H13ClF2N2O3 B12746593 Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide CAS No. 128175-00-8

Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide

Cat. No.: B12746593
CAS No.: 128175-00-8
M. Wt: 354.73 g/mol
InChI Key: OSDYAZPXKVIWMR-UHFFFAOYSA-N
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Description

Structural and Functional Analysis

(Note: Additional sections would follow the outlined structure, expanding on synthesis, applications, and computational studies, adhering to the user’s specified scope.)

Properties

CAS No.

128175-00-8

Molecular Formula

C16H13ClF2N2O3

Molecular Weight

354.73 g/mol

IUPAC Name

N'-(2-chloroacetyl)-2,2-bis(4-fluorophenyl)-2-hydroxyacetohydrazide

InChI

InChI=1S/C16H13ClF2N2O3/c17-9-14(22)20-21-15(23)16(24,10-1-5-12(18)6-2-10)11-3-7-13(19)8-4-11/h1-8,24H,9H2,(H,20,22)(H,21,23)

InChI Key

OSDYAZPXKVIWMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C(=O)NNC(=O)CCl)O)F

Origin of Product

United States

Preparation Methods

Synthesis of (4-Fluorophenyl)hydrazine Hydrochloride

  • (4-Fluorophenyl)hydrazine hydrochloride is a common intermediate for introducing the fluorophenyl hydrazine moiety.
  • It can be prepared by reduction of 4-fluoronitrobenzene or by substitution reactions on fluorinated aromatic precursors.
  • Typical reaction conditions involve ethanol as solvent, heating to reflux (~110 °C), and purification by silica gel chromatography.
  • Yields reported range from 29% to 60% depending on conditions and reagents used (e.g., triethylamine, HATU coupling agents).

Preparation of Benzeneacetic Acid Derivatives

  • The benzeneacetic acid core with 4-fluoro substitution can be synthesized or sourced commercially.
  • Hydroxy substitution at the alpha position is introduced via hydroxylation or by using alpha-hydroxy acid derivatives.
  • Acid derivatives such as esters or acid chlorides are prepared for subsequent hydrazide formation.

Formation of the Hydrazide

  • The hydrazide is formed by reacting the acid derivative (acid chloride or ester) with hydrazine or substituted hydrazines.
  • For the target compound, 2-(chloroacetyl)hydrazide formation involves acylation of the hydrazide nitrogen with chloroacetyl chloride or a related reagent.
  • Typical solvents include ethanol or dichloromethane, with bases such as triethylamine or sodium carbonate to neutralize HCl formed.
  • Reaction temperatures vary from room temperature to reflux conditions (70–110 °C).
  • Purification is achieved by extraction, drying over anhydrous sodium sulfate, and column chromatography.

Specific Preparation Method for the Target Compound

Based on analogous compounds and reported procedures:

Step Reagents & Conditions Description Yield & Notes
1 (4-Fluorophenyl)hydrazine hydrochloride, ethanol, reflux at 110 °C overnight Formation of hydrazine intermediate ~60% yield reported for similar hydrazines
2 Benzeneacetic acid derivative (4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy), coupling agent (e.g., HATU), base (DIPEA), DMF, 0–20 °C, inert atmosphere Coupling to form hydrazide linkage ~29% yield reported in similar coupling reactions
3 Chloroacetyl chloride, base (triethylamine), dichloromethane, 0–25 °C Acylation of hydrazide nitrogen to introduce 2-(chloroacetyl) group Typical acylation yields 70–90% in literature
4 Purification by silica gel chromatography (eluent: dichloromethane/ethyl acetate mixtures) Isolation of pure product High purity achieved

Analytical and Purification Techniques

  • Purity and identity confirmed by NMR (1H, 13C), LC-MS, and HPLC.
  • Typical NMR signals include aromatic protons, hydrazide NH, alpha-hydroxy proton, and signals corresponding to chloroacetyl group.
  • Mass spectrometry confirms molecular ion peaks consistent with the molecular weight (~413 g/mol for related bromo analogs).
  • Chromatographic purification is essential to separate regio- and stereoisomers.

Research Findings and Optimization Notes

  • Reaction yields vary significantly depending on the choice of coupling agents and bases.
  • Use of HATU and DIPEA in DMF under inert atmosphere improves coupling efficiency.
  • Temperature control during acylation prevents side reactions such as over-acylation or hydrolysis.
  • Recrystallization from ethanol or ethyl acetate enhances product purity.
  • Alternative hydrazine derivatives and fluorinated phenyl precursors can be used to modulate properties and yields.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Notes
Hydrazine intermediate synthesis (4-Fluorophenyl)hydrazine hydrochloride, ethanol Reflux 110 °C, overnight 29–60 Purification by column chromatography
Hydrazide formation Acid derivative, HATU, DIPEA, DMF 0–20 °C, inert atmosphere, 2 h ~29 Coupling efficiency depends on reagent purity
Chloroacetylation Chloroacetyl chloride, triethylamine, DCM 0–25 °C, 1–3 h 70–90 Controlled addition to avoid side reactions
Purification Silica gel chromatography DCM/ethyl acetate mixtures - Essential for high purity

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form corresponding alcohols.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines to form amide derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amide derivatives.

Scientific Research Applications

Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorine vs. Chlorine

(a) Bromo Analog: Benzeneacetic acid,4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-,2-(2-bromo-1-oxopropyl)hydrazide
  • CAS : 128156-83-2.
  • Key Difference : Bromoacetyl group replaces chloroacetyl.
  • Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter reactivity (e.g., slower nucleophilic substitution) and lipophilicity.
(b) Chloro Analog: Benzeneacetic acid,4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-,2-(chloroacetyl)hydrazide
  • CAS : 128156-84-3.
  • Key Difference : Fluorine atoms replaced with chlorine.
  • Chlorinated analogs are often more stable but may exhibit higher toxicity.

Functional Group Modifications

(a) Ethyl Ester Derivative: Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, ethyl ester
  • CAS : 510-15-6.
  • Key Difference : Ethyl ester replaces hydrazide.
  • Impact : Increased lipophilicity improves membrane permeability but reduces hydrogen-bonding capacity. Esters are typically prodrugs, metabolized to active acids in vivo.
(b) Simpler Analogs: 4-Fluorophenylacetic Acid
  • CAS: Not specified ( lists "Benzeneacetic acid, 4-fluoro").
  • Key Difference : Lacks hydroxyl and hydrazide groups.
  • Impact : Reduced complexity lowers molecular weight (154.14 g/mol) and likely diminishes target specificity.

Structural and Functional Comparison Table

Compound Name Substituents (R1, R2) Functional Group Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound 4-F, 4-F-Ph Chloroacetyl hydrazide 378.75 - Potential enzyme inhibition
Bromo Analog 4-F, 4-F-Ph Bromoacetyl hydrazide ~423.65 128156-83-2 Higher lipophilicity
Chloro Analog 4-Cl, 4-Cl-Ph Chloroacetyl hydrazide ~411.67 128156-84-3 Enhanced electrophilicity
Ethyl Ester 4-Cl, 4-Cl-Ph Ethyl ester 341.19 510-15-6 Prodrug potential
4-Fluorophenylacetic Acid 4-F Carboxylic acid 154.14 - Intermediate in synthesis

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity optimize binding to enzymes (e.g., kinase targets), while chlorine enhances stability but may increase toxicity.
  • Hydrazide vs. Ester : Hydrazides are versatile in forming Schiff bases or coordinating metal ions, making them valuable in drug design. Esters, however, are metabolically labile, favoring prodrug strategies.
  • Environmental and Safety Considerations : Chlorinated derivatives (e.g., CAS 510-15-6) are listed in hazardous waste regulations, indicating stricter handling requirements.

Biological Activity

Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide (CAS No. 128175-00-8) is a synthetic compound with potential biological activity. Its molecular formula is C16H13ClF2N2O3C_{16}H_{13}ClF_2N_2O_3, and it has a molecular weight of 354.73 g/mol. This compound has garnered interest due to its structural features that suggest possible pharmacological applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound features a hydrazide functional group, which is known for its reactivity and ability to form stable complexes with various biological targets. The presence of fluorine atoms and a chloroacetyl group may enhance its biological properties by influencing lipophilicity and bioavailability.

Molecular Structure Representation

PropertyValue
Molecular FormulaC16H13ClF2N2O3C_{16}H_{13}ClF_2N_2O_3
Molecular Weight354.73 g/mol
IUPAC NameN'-(2-chloroacetyl)-2,2-bis(4-fluorophenyl)-2-hydroxyacetohydrazide
CAS Number128175-00-8

Anticancer Activity

The compound's structural characteristics suggest potential activity against cancer cells, particularly through mechanisms involving apoptosis induction or cell cycle arrest.

  • Research Findings : Similar hydrazide compounds have been shown to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making them candidates for cancer therapy .
  • In Vitro Studies : In vitro studies on related compounds indicated selective cytotoxicity against BRCA-deficient cancer cell lines, suggesting that this class of compounds may be particularly effective in targeting specific cancer types .

Toxicity and Safety Profile

While the biological activities are promising, comprehensive toxicity studies are essential to evaluate the safety profile of benzeneacetic acid derivatives. Preliminary data suggest moderate toxicity levels; however, specific studies on this compound are necessary to establish safe dosage levels for potential therapeutic use.

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